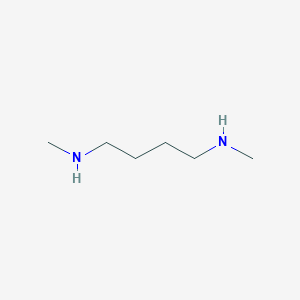

N,N'-Dimethyl-1,4-butanediamine

説明

N,N'-Dimethyl-1,4-butanediamine (CAS: 3529-10-0) is a branched aliphatic diamine with the molecular formula C₆H₁₆N₂ and a molecular weight of 116.21 g/mol. It features two methyl groups attached to the terminal nitrogen atoms of a 1,4-butanediamine backbone. This compound is widely used as a building block in organic synthesis, surfactants, and pharmaceutical intermediates . Its SMILES representation is CN(C)CCCCN, and it exhibits high solubility in polar solvents like water and methanol.

特性

IUPAC Name |

N,N'-dimethylbutane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-7-5-3-4-6-8-2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPRYVBLOUZRGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065993 | |

| Record name | 1,4-Butanediamine, N,N'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16011-97-5 | |

| Record name | N1,N4-Dimethyl-1,4-butanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16011-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Dimethylputrescine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016011975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Butanediamine, N1,N4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Butanediamine, N,N'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-dimethylbutane-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-DIMETHYLPUTRESCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCM2CN8AFV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reaction Mechanism and Conditions

In this reaction, 1,4-butanediamine reacts with excess formaldehyde (2.2 equivalents per amine group) and formic acid (4.4 equivalents) under reflux (100–120°C) for 12–24 hours. Formic acid acts as both a catalyst and proton source, facilitating imine formation and subsequent reduction. The mechanism proceeds via:

-

Formation of a Schiff base between formaldehyde and the primary amine.

-

Reduction of the imine intermediate by formic acid, yielding the methylated amine.

A study on N,N,N',N'-tetramethyl-1,8-diaminooctane synthesis demonstrated that adjusting formaldehyde equivalents to 1.1 per amine group selectively produced the dimethylated derivative. However, incomplete methylation (<80% yield) necessitated iterative reagent additions.

Optimization and Challenges

-

Temperature Control : Lower temperatures (80°C) favor mono-methylation but prolong reaction times (>48 hours).

-

Solvent Systems : Aqueous ethanol (50% v/v) enhances reagent solubility and reduces side products.

-

Workup : Neutralization with NaOH followed by extraction with dichloromethane isolates the product, with rotary evaporation yielding a colorless liquid (bp 158–160°C).

Modified Gabriel Synthesis: Phthalimide-Mediated Methylation

The Gabriel synthesis, traditionally used to prepare primary amines, can be adapted for dimethylation by substituting methylamine with dimethylamine during the phthalimide cleavage step. This approach ensures regioselective alkylation and avoids over-methylation.

Synthetic Procedure

-

Phthalimide Protection : 1,4-Dibromobutylamine reacts with potassium phthalimide in acetone at 70°C, forming 1,4-diphthalimide butane (94% yield).

-

Cleavage with Dimethylamine : Replacing methylamine with dimethylamine in ethanol at reflux (78°C) cleaves the phthalimide groups, directly yielding N,N'-dimethyl-1,4-butanediamine.

Advantages and Limitations

-

Yield : Two-step yields reach 58–62%, comparable to the original Gabriel protocol for 1,4-butanediamine.

-

Purity : Distillation (158–160°C) achieves >98% purity, with residual phthalic acid removed via aqueous washes.

-

Scalability : The need for stoichiometric phthalimide increases costs, rendering this method less favorable for industrial-scale production.

Stepwise Alkylation Using Boc Protection

N-Boc protection enables selective methylation of one amine group, followed by deprotection and subsequent alkylation. This method, inspired by labeled agmatine synthesis, offers precise control over methylation sites.

Synthetic Workflow

-

Boc Protection : 1,4-Butanediamine reacts with di-tert-butyl dicarbonate in THF, selectively protecting one amine group (89% yield).

-

Methylation : The free amine is treated with methyl iodide and K₂CO₃ in DMF, yielding N-methyl-N'-Boc-1,4-butanediamine.

-

Deprotection and Second Methylation : Boc removal with TFA followed by methylation produces the dimethylated product.

Performance Metrics

-

Overall Yield : 54% over three steps.

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexane) removes over-alkylated byproducts.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Eschweiler-Clarke | 75–80 | 95 | High | Moderate |

| Modified Gabriel | 58–62 | 98 | Low | High |

| Stepwise Alkylation | 50–54 | 97 | Moderate | Low |

Key Insights :

化学反応の分析

Types of Reactions

N,N’-Dimethyl-1,4-butanediamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to primary amines under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products

Oxidation: Produces amides or nitriles.

Reduction: Yields primary amines.

Substitution: Results in the formation of various substituted derivatives.

科学的研究の応用

Pharmaceutical Chemistry

DMDBD serves as a key intermediate in the synthesis of various pharmaceuticals. Its ability to act as a precursor for bifunctional antibiotics has been highlighted in research aimed at combating antibiotic resistance. Specifically, it can inhibit aminoglycoside-modifying enzymes and target ribosomal RNA (rRNA), making it valuable in developing new antibiotics .

Polyamine Research

Research indicates that DMDBD is involved in polyamine metabolism, which has implications for cancer treatment strategies. Elevated levels of polyamines are associated with several cancers, including breast and colon cancer . Studies have explored the potential of targeting polyamine pathways for chemoprevention and chemotherapy, highlighting DMDBD's role in these processes .

Material Science

In material science, DMDBD is utilized as a building block for synthesizing polymers and specialty chemicals. Its reactivity allows it to participate in various chemical reactions such as oxidation and substitution, making it suitable for creating advanced materials used in coatings and adhesives .

Case Study 1: Development of Bifunctional Antibiotics

A study demonstrated the efficacy of DMDBD-derived compounds in inhibiting aminoglycoside-modifying enzymes. These compounds showed promise in overcoming bacterial resistance mechanisms by effectively targeting rRNA . The results indicated that DMDBD could be pivotal in designing next-generation antibiotics.

Case Study 2: Polyamine Pathway Targeting in Cancer

Research involving animal models has shown that manipulating polyamine levels can affect tumor growth. In particular, studies on mice overexpressing certain polyamine enzymes revealed altered tumorigenesis patterns when treated with DMDBD-related compounds . This highlights the potential of DMDBD in cancer therapeutics.

Summary Table of Applications

作用機序

The mechanism of action of N,N’-Dimethyl-1,4-butanediamine involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction often leads to changes in cellular signaling pathways, affecting processes such as neurotransmission and cell proliferation .

類似化合物との比較

Comparison with Structural Analogs

N,N'-Diethyl-1,4-butanediamine

- Molecular Formula : C₈H₂₀N₂

- Molecular Weight : 144.26 g/mol

- Key Differences :

- Applications : Drug delivery systems, corrosion inhibitors.

N,N,N',N'-Tetramethyl-1,4-butanediamine

- Molecular Formula : C₈H₂₀N₂

- Molecular Weight : 144.26 g/mol

- Key Differences :

- Applications : Biochemical assays, coordination chemistry.

N,N'-Dibenzyl-1,4-butanediamine Derivatives

- General Formula : C₁₈H₂₂N₂ (for dibenzyl variant)

- Molecular Weight : ~266–425 g/mol (varies with substituents)

- Key Differences :

- Bulky benzyl groups introduce significant steric effects and aromaticity, altering solubility and reactivity. For example, the p-chlorobenzyl derivative (C₁₈H₂₀Cl₂N₂) has a melting point of 334°C and is used in crystallography studies .

- Derivatives with electron-withdrawing groups (e.g., p-trifluoromethyl) exhibit lower basicity but higher thermal stability.

- Applications : Asymmetric synthesis, NMR spectroscopy standards.

N,N'-Di-Boc-1,4-butanediamine

- Molecular Formula : C₁₄H₂₈N₂O₄

- Molecular Weight : 288.38 g/mol

- Key Differences :

- Applications : Solid-phase peptide synthesis, polymer chemistry.

Physicochemical and Functional Comparisons

Table 1: Key Properties of N,N'-Dimethyl-1,4-butanediamine and Analogs

生物活性

N,N'-Dimethyl-1,4-butanediamine (also known as N1,N4-Dimethylbutane-1,4-diamine) is a diamine compound with significant biological activity and various applications in medicinal chemistry and biochemistry. This article explores its biological mechanisms, applications, and relevant research findings.

- Molecular Formula: CHN

- Molar Mass: 88.15 g/mol

- Density: 0.877 g/mL at 25°C

- Melting Point: 27°C

- Boiling Point: 158-160°C

- Solubility: Soluble in cell culture medium at 0.16 mg/mL

This compound exhibits potential as a precursor for designing bifunctional antibiotics. Its mechanism includes:

- Targeting rRNA: It may inhibit aminoglycoside-modifying enzymes, which are critical in bacterial resistance to antibiotics.

- Enzyme Interaction: The compound interacts with various enzymes and proteins, possibly altering biochemical pathways related to antibiotic resistance and cellular metabolism .

Biological Activity

This compound is classified as a biogenic amine and has been studied for its role in several biological processes:

- Antimicrobial Activity: Research indicates potential applications in developing antibiotics due to its ability to inhibit specific bacterial enzymes.

- Cellular Effects: It may influence gene expression and protein interactions, impacting cellular growth and function .

Applications in Research

The compound is utilized across various fields:

- Pharmaceutical Development: It serves as a building block for synthesizing biologically active molecules, including drugs targeting the central nervous system.

- Synthetic Chemistry: It is employed in organic synthesis as an intermediate for producing complex molecules and polymers .

Case Studies and Research Findings

-

Inhibition of Aminoglycoside-Modifying Enzymes:

- A study demonstrated that this compound derivatives could effectively inhibit enzymes responsible for modifying aminoglycoside antibiotics, thus restoring their efficacy against resistant bacterial strains.

- Synthesis of Bifunctional Antibiotics:

- Biochemical Pathways:

Summary of Biological Activity

| Activity | Description |

|---|---|

| Antimicrobial | Potential to inhibit bacterial enzyme activity, aiding in antibiotic development |

| Enzyme Interaction | Modulates various biochemical pathways through enzyme inhibition or activation |

| Gene Expression | May alter gene expression patterns impacting cellular functions |

| Synthetic Applications | Used as an intermediate in organic synthesis and pharmaceutical development |

Q & A

Q. What are the optimal reaction conditions for synthesizing N,N'-Dimethyl-1,4-butanediamine with high purity and yield?

To synthesize this compound, a two-step alkylation of 1,4-butanediamine using methylating agents (e.g., methyl iodide) under controlled pH and temperature is recommended. Evidence from coupling reactions with PyBOP/HOAt highlights the importance of mild bases (e.g., 2,4,6-collidine) to minimize epimerization and side reactions . Post-synthesis purification via high-performance liquid chromatography (HPLC) or recrystallization can achieve >95% purity. Yield optimization (up to 70%) requires stoichiometric control of reagents and inert atmospheres to prevent oxidation .

Q. What analytical techniques are most reliable for characterizing this compound?

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is critical for confirming molecular weight and structure, as demonstrated in supplementary data for this compound . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves methyl group positions and amine proton environments. Gas chromatography (GC) with flame ionization detection ensures purity assessment, while Fourier-transform infrared (FTIR) spectroscopy identifies amine and C-H stretching bands .

Q. What safety protocols are essential for handling this compound in laboratory settings?

This compound is corrosive and requires handling in fume hoods with nitrile gloves and protective eyewear. Storage should be in airtight containers under nitrogen to prevent moisture absorption. Safety data sheets (SDS) recommend neutralization of spills with weak acids (e.g., citric acid) and disposal via approved hazardous waste channels .

Advanced Research Questions

Q. How does this compound function as a catalyst in polymer foam synthesis, and what factors influence its efficiency?

this compound acts as a tertiary amine catalyst in polyurethane foam formation by accelerating the reaction between isocyanates and polyols. Its efficiency depends on steric hindrance from methyl groups and basicity, which affect the rate of CO₂ release (critical for foam expansion). Comparative studies show it outperforms trimethylamine in low-density foams but may require co-catalysts (e.g., tin-based compounds) to balance gelation and blowing phases . Contradictions in catalytic performance across studies often arise from differences in substrate ratios or curing temperatures .

Q. What mechanistic insights explain its role in suppressing epimerization during peptide coupling reactions?

In peptide synthesis, this compound minimizes racemization by stabilizing reactive intermediates (e.g., active esters) through hydrogen bonding. Its bifunctional structure allows coordination with coupling reagents like PyBOP, reducing the activation energy for amide bond formation without disturbing chiral centers. Kinetic studies suggest that steric shielding from methyl groups prevents nucleophilic attack on sensitive residues .

Q. How do structural modifications (e.g., N-alkyl chain length) alter its physicochemical properties and reactivity?

Increasing alkyl chain length (e.g., from methyl to ethyl) enhances lipophilicity but reduces solubility in polar solvents, impacting applications in aqueous-phase catalysis. Computational studies (DFT) reveal that methyl groups lower the compound’s pKa compared to unmodified 1,4-butanediamine, favoring proton transfer in basic conditions. However, conflicting data exist on the correlation between alkylation degree and thermal stability in polymer matrices .

Q. What are the limitations of current synthetic routes, and how can they be addressed for scalable production?

Existing methods suffer from low yields (<50%) due to over-alkylation byproducts. Flow chemistry approaches with immobilized catalysts (e.g., silica-supported amines) can improve selectivity. Alternatively, enzymatic methylation using S-adenosylmethionine (SAM) derivatives shows promise for greener synthesis but requires optimization for industrial viability .

Data Contradictions and Resolution

Q. Why do studies report conflicting catalytic activities for this compound in polymer foams?

Discrepancies arise from variations in foam density targets and curing conditions. For low-density foams, its moderate basicity prevents excessive gas generation, but in high-density applications, faster catalysts (e.g., triethylenediamine) are preferred. Researchers must standardize testing protocols (e.g., ASTM D3574) to enable direct comparisons .

Q. How can researchers reconcile differences in reported NMR chemical shifts for this compound?

Solvent effects (e.g., D2O vs. CDCl3) and pH significantly influence amine proton shifts. Deuterated solvents with buffering agents (e.g., NaHCO3) provide consistent data. Collaborative efforts to establish a centralized spectral database (e.g., via NIST) are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。